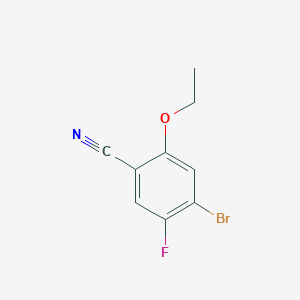

4-Bromo-2-ethoxy-5-fluorobenzonitrile

Description

4-Bromo-2-ethoxy-5-fluorobenzonitrile (CAS: 1423037-19-7) is a benzonitrile derivative featuring a bromine atom at the 4-position, an ethoxy group at the 2-position, and a fluorine atom at the 5-position of the aromatic ring. The nitrile group (-CN) at the 1-position enhances its utility as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its substituents contribute to distinct electronic and steric properties, influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions .

Properties

IUPAC Name |

4-bromo-2-ethoxy-5-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrFNO/c1-2-13-9-4-7(10)8(11)3-6(9)5-12/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQMRYFIZBEFEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C#N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901275423 | |

| Record name | Benzonitrile, 4-bromo-2-ethoxy-5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901275423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423037-19-7 | |

| Record name | Benzonitrile, 4-bromo-2-ethoxy-5-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423037-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 4-bromo-2-ethoxy-5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901275423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-ethoxy-5-fluorobenzonitrile typically involves the bromination, ethoxylation, and fluorination of benzonitrile derivatives. One common method starts with 4-bromo-2-fluorobenzonitrile, which undergoes ethoxylation using ethyl alcohol in the presence of a base such as sodium ethoxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-ethoxy-5-fluorobenzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids for Suzuki coupling.

Major Products

Nucleophilic Substitution: Formation of substituted benzonitriles.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of amines or alcohols.

Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

4-Bromo-2-ethoxy-5-fluorobenzonitrile has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and the preparation of complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug discovery and development.

Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethoxy-5-fluorobenzonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Substituent-Specific Properties

- Ethoxy vs. Methoxy Groups : The ethoxy group in this compound offers greater steric bulk and lipophilicity compared to the methoxy analog, making it more suitable for solubility-driven pharmaceutical formulations .

- Halogen Positioning : Bromine at the 4-position (para to nitrile) stabilizes the aromatic ring via inductive effects, whereas fluorine at the 5-position (meta) modulates electronic density for targeted reactivity .

- Functional Group Diversity: The nitro group in 2-Bromo-4-fluoro-5-nitrobenzonitrile significantly increases electrophilicity, favoring reactions like aromatic nitration, but reduces stability under basic conditions compared to cyano-substituted analogs .

Biological Activity

4-Bromo-2-ethoxy-5-fluorobenzonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its mechanisms of action, biochemical interactions, and implications in various scientific research applications.

This compound has a molecular weight of 244.06 g/mol and is characterized by its bromine and fluorine substituents, which enhance its reactivity in nucleophilic aromatic substitution reactions. The compound's structure allows it to interact with various biomolecules, influencing enzymatic activity and cellular functions.

The compound primarily acts through the following mechanisms:

- Nucleophilic Aromatic Substitution : The presence of bromine and fluorine facilitates selective substitution reactions, allowing the compound to function as an electrophile in biochemical pathways.

- Enzyme Interaction : It binds to specific enzymes and proteins, leading to either inhibition or activation. This can result in significant changes in metabolic pathways and cellular signaling.

Biochemical Pathways

This compound is involved in several critical biochemical pathways:

- Oxidative Stress Response : The compound modulates gene expression related to oxidative stress, potentially offering protective effects against cellular damage.

- Apoptosis Regulation : It influences apoptosis-related pathways, affecting cell survival and death mechanisms.

- Metabolic Interactions : The compound interacts with cytochrome P450 enzymes, undergoing biotransformation reactions that are crucial for its pharmacokinetics.

Cellular Effects

The biological activity of this compound extends to various cellular processes:

- Gene Expression Modulation : It has been shown to alter the expression of genes involved in metabolic regulation and stress responses.

- Cell Signaling Pathways : The compound affects key signaling molecules, leading to changes in cellular behavior, including proliferation and differentiation.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary significantly with dosage:

- Low Doses : Beneficial effects such as enhanced metabolic activity and reduced oxidative stress have been observed.

- High Doses : Toxicity can occur at elevated levels, leading to adverse effects such as liver damage and impaired kidney function. A specific dosage range has been identified for optimal therapeutic effects without toxicity.

Case Studies

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : Laboratory experiments demonstrated that this compound effectively modulates cellular responses under controlled conditions, maintaining stability over time.

- In Vivo Models : Animal studies have shown that the compound can influence physiological responses significantly, with varying effects based on administration routes and dosages.

Research Applications

The diverse applications of this compound include:

| Field | Application Description |

|---|---|

| Chemistry | Used as a building block in organic synthesis for complex molecules. |

| Biology | Investigated for interactions with biomolecules and potential therapeutic uses. |

| Medicine | Explored for drug discovery and development due to its biological activity. |

| Industry | Utilized in producing advanced materials and specialty chemicals. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.